2-((6-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol
説明
2-((6-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol is a pyrazolo[3,4-d]pyrimidine derivative characterized by a fused bicyclic heteroaromatic core. The compound features a benzo[d][1,3]dioxole (methylenedioxyphenyl) substituent linked via a methylamino group at position 6, a p-tolyl group at position 1, and an ethanolamine moiety at position 2. The benzo[d][1,3]dioxole group may enhance lipophilicity and metabolic stability, while the ethanol substituent could improve aqueous solubility compared to non-polar analogs .
特性
IUPAC Name |
2-[[6-(1,3-benzodioxol-5-ylmethylamino)-1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]amino]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N6O3/c1-14-2-5-16(6-3-14)28-21-17(12-25-28)20(23-8-9-29)26-22(27-21)24-11-15-4-7-18-19(10-15)31-13-30-18/h2-7,10,12,29H,8-9,11,13H2,1H3,(H2,23,24,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMNZWWYMSXQANO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=NC(=NC(=C3C=N2)NCCO)NCC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 2-((6-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.
Structural Overview
The compound features several key structural components:
- Benzo[d][1,3]dioxole moiety : Known for its diverse biological activities, including anticancer properties.
- Pyrazolo[3,4-d]pyrimidine ring : Associated with various pharmacological effects.
- Amino and hydroxyl groups : Contributing to the compound's reactivity and interaction with biological targets.
Anticancer Properties
Research indicates that derivatives of compounds containing the benzo[d][1,3]dioxole moiety often exhibit significant anticancer activities. For instance:
- Inhibition of Kinases : The compound may inhibit specific kinases involved in cancer cell proliferation, as shown in studies where similar structures demonstrated potent inhibitory effects against various cancer cell lines .
- Mechanism of Action : The binding affinity to molecular targets such as enzymes or receptors suggests that the compound could disrupt critical signaling pathways in cancer cells, leading to reduced proliferation and increased apoptosis.
Enzyme Inhibition
The compound's structure suggests potential as an inhibitor of various enzymes:
- Monoamine Oxidase (MAO) : Compounds with similar structural features have been noted for their ability to selectively inhibit MAO-B, an enzyme implicated in neurodegenerative diseases. Studies have shown that modifications to the pyrazolo[3,4-d]pyrimidine structure can enhance inhibitory potency against MAO-B .
| Compound | Target Enzyme | IC50 Value |
|---|---|---|
| Compound A | MAO-B | 0.009 µM |
| Compound B | MAO-A | 0.029 µM |
Antimicrobial Activity
Some derivatives of the benzo[d][1,3]dioxole moiety have also shown antimicrobial properties:
- Broad Spectrum Activity : Compounds exhibiting thioether linkages have demonstrated activity against a range of bacterial strains, indicating potential for development as antimicrobial agents.
Synthesis and Evaluation
The synthesis of 2-((6-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol typically involves multi-step synthetic pathways:
- Formation of the Benzo[d][1,3]dioxole Moiety : Achieved through cyclization reactions.
- Synthesis of Pyrazolo[3,4-d]pyrimidine : Often involves hydrazine derivatives.
- Coupling Reactions : To attach the amino and hydroxyl groups.
Research has highlighted the importance of structure–activity relationship (SAR) studies to optimize the biological activity of this compound. For example, variations in substituents on the pyrazolo ring can significantly affect enzyme inhibition and anticancer efficacy .
類似化合物との比較
Core Modifications
- Example 52 (): 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide Key Differences: Replaces the benzo[d][1,3]dioxole group with a sulfonamide-substituted phenyl ring and incorporates a chromenone moiety.
Substituent Variations at Position 6
- Compound 5a (): 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine Key Differences: Lacks the benzo[d][1,3]dioxol-5-ylmethylamino group at position 6, instead having a simpler phenyl group.
Ethanolamine vs. Other Polar Groups
- Compound 14 (): 6-Substituted phenyl-1-phenyl-pyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4(1H)-one Key Differences: Features a thiazolo[3,2-a]pyrimidine fused system and lacks the ethanolamine side chain. Impact: The thiazolo ring may increase rigidity and π-stacking interactions, while the absence of ethanolamine reduces solubility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
